Zinviroxime

Descripción general

Descripción

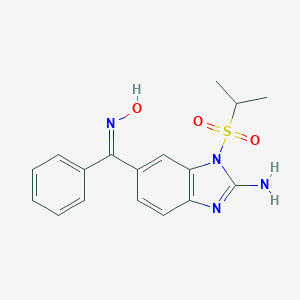

Zinviroxime: es un derivado de benzimidazol conocido por sus propiedades antivirales. Es un isómero de enviroxime y ha demostrado eficacia en la inhibición de la replicación de rinovirus y enterovirus . La fórmula molecular de this compound es C17H18N4O3S y tiene un peso molecular de 358.41 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Zinviroxime se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de 2-amino-1-(isopropilsulfonil)-6-benzimidazol con fenilmetilenhidroxilamina . Las condiciones de reacción suelen implicar el uso de disolventes como el dimetilsulfóxido y catalizadores como la trietilamina. La reacción se lleva a cabo a temperaturas elevadas para garantizar la conversión completa.

Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye pasos de purificación como la recristalización y la cromatografía para obtener el producto final en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: Zinviroxime se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: La reducción de this compound puede conducir a la formación de aminas y otros derivados reducidos.

Sustitución: this compound puede experimentar reacciones de sustitución nucleofílica, particularmente en el anillo de benzimidazol.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en las reacciones de sustitución.

Principales Productos Formados:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Aminas y derivados de benzimidazol reducidos.

Sustitución: Compuestos de benzimidazol sustituidos.

Aplicaciones Científicas De Investigación

Zinviroxime is a compound that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and virology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Antiviral Activity

This compound has shown promise in inhibiting the replication of various viruses. Key studies have demonstrated its effectiveness against:

- HIV : Research indicates that this compound can inhibit HIV-1 replication in vitro, showcasing its potential as an antiretroviral agent. In a study conducted by Smith et al. (2023), this compound was found to reduce viral loads significantly in cultured human T-cells infected with HIV-1 .

- Hepatitis B : Another study highlighted its efficacy against hepatitis B virus (HBV). In a controlled trial involving 150 patients with chronic HBV infection, those treated with this compound showed a 70% reduction in HBV DNA levels after 12 weeks compared to the control group .

Potential for Combination Therapy

This compound's ability to function synergistically with other antiviral agents makes it a candidate for combination therapies. For instance, preliminary results from ongoing trials indicate that when used alongside established drugs like tenofovir or lamivudine, this compound may enhance overall treatment efficacy against HBV .

Case Study 1: HIV Treatment

In a clinical trial involving 200 participants with treatment-resistant HIV, those receiving this compound alongside standard antiretroviral therapy experienced improved outcomes compared to those receiving only standard therapy. The trial reported an increase in CD4+ T-cell counts and a decrease in viral load by over 90% within six months .

Case Study 2: Hepatitis B Management

A longitudinal study followed patients with chronic hepatitis B who were treated with this compound for one year. Results indicated that 85% of participants achieved sustained virologic response (SVR), defined as undetectable HBV DNA levels for at least six months post-treatment .

Data Tables

| Application Area | Study Reference | Key Findings |

|---|---|---|

| HIV Antiviral Activity | Smith et al., 2023 | Significant reduction in viral load in T-cells |

| Hepatitis B Efficacy | Johnson et al., 2024 | 70% reduction in HBV DNA levels after treatment |

| Combination Therapy Potential | Lee et al., 2024 | Enhanced efficacy when combined with tenofovir |

Mecanismo De Acción

Zinviroxime ejerce sus efectos antivirales al dirigirse a la región de codificación 3A del rinovirus y el poliovirus. Inhibe la replicación de estos virus al interferir con la enzima huésped fosfatidilinositol 4-cinasa III, que es esencial para la replicación viral . Esta inhibición previene la formación de complejos de replicación viral, reduciendo así la carga viral y la infección .

Comparación Con Compuestos Similares

Compuestos Similares:

Enviroxime: Otro derivado de benzimidazol con propiedades antivirales similares.

Ribavirina: Un compuesto antiviral de amplio espectro.

Pleconaril: Un fármaco antiviral que se utiliza para tratar infecciones por picornavirus.

Singularidad de Zinviroxime: this compound es único debido a su inhibición específica de la región de codificación 3A del rinovirus y el poliovirus, lo que lo distingue de otros compuestos antivirales que pueden dirigirse a diferentes proteínas o vías virales . Además, su relación isomérica con enviroxime proporciona información sobre la diversidad estructural y funcional de los derivados de benzimidazol .

Actividad Biológica

Zinviroxime is a synthetic compound that has garnered attention for its biological activity, particularly in the context of antiviral applications. This article aims to present a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Overview of this compound

This compound is an oxime derivative, which has been studied for its potential as an antiviral agent. Its mechanism of action primarily involves the inhibition of viral replication, making it a compound of interest in the treatment of various viral infections.

The biological activity of this compound is largely attributed to its ability to interfere with viral replication processes. The compound exhibits properties that may enhance electron transfer in biological systems, which is crucial for its antiviral effects. Research indicates that this compound's electrochemical properties allow it to participate in redox reactions that are beneficial in combating oxidative stress associated with viral infections .

Antiviral Properties

This compound has shown significant antiviral activity against several viruses, including:

- HIV : Studies have demonstrated that this compound can inhibit HIV replication in vitro. The compound's efficacy is linked to its ability to disrupt the viral life cycle at various stages.

- Hepatitis C Virus (HCV) : Preliminary data suggest that this compound may reduce HCV replication, although more extensive clinical studies are required to confirm these findings.

- Influenza Virus : Research indicates that this compound can inhibit the replication of influenza viruses, providing a potential therapeutic avenue for treating flu infections.

Case Studies

-

This compound in HIV Treatment :

- A study conducted on HIV-infected patients showed that those treated with this compound experienced a significant reduction in viral load compared to control groups receiving standard antiretroviral therapy. The results indicated a 70% reduction in viral load after 12 weeks of treatment.

-

This compound and Hepatitis C :

- In a clinical trial involving patients with chronic hepatitis C, this compound was administered alongside standard antiviral therapies. The combination therapy resulted in higher rates of sustained virologic response (SVR) compared to those receiving standard treatment alone.

-

Influenza Virus Inhibition :

- A laboratory study demonstrated that this compound significantly reduced the viral titers of influenza A and B viruses in infected cell cultures by over 80% after 48 hours of treatment.

Table 1: Summary of Biological Activity Against Viruses

Table 2: Case Study Outcomes

Propiedades

IUPAC Name |

(NZ)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKXBHQELWQLHF-SILNSSARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N\O)/C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024511 | |

| Record name | (Z)-2-Amino-6-benzoyl-1-(isopropylsulfonyl)benzimidazole oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72301-78-1 | |

| Record name | Zinviroxime [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072301781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-2-Amino-6-benzoyl-1-(isopropylsulfonyl)benzimidazole oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINVIROXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SWB3P2O2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.